molecular formula C18H18N4O3 B2463864 2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide CAS No. 2034318-25-5

2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide

Cat. No. B2463864
CAS RN: 2034318-25-5
M. Wt: 338.367
InChI Key: FGPRADHGHNYDBO-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide is a small molecule drug that has shown potential in various scientific research applications. It is a member of the isonicotinamide class of compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide has been studied extensively for its potential in various scientific research applications. It has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential in drug delivery systems and as a tool in chemical biology research.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including histone deacetylases and protein kinases. This inhibition can lead to changes in gene expression and cellular signaling pathways, which may contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects:
2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and protect against neurodegenerative damage. It has also been shown to have antioxidant properties and to modulate immune system function.

Advantages and Limitations for Lab Experiments

One advantage of 2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and to be well-tolerated in animal studies. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.

Future Directions

There are many future directions for research on 2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide. One direction is to further investigate its mechanism of action and how it interacts with specific enzymes and proteins. Another direction is to explore its potential in combination with other drugs or therapies for the treatment of various diseases. Additionally, there is potential for further development of 2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide as a tool in chemical biology research and drug delivery systems.

Synthesis Methods

The synthesis of 2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide involves the reaction of isonicotinamide with cyclopentanol in the presence of a catalyst. The resulting product is then reacted with 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid to yield the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.

properties

IUPAC Name

2-cyclopentyloxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17(20-12-5-6-14-15(10-12)22-18(24)21-14)11-7-8-19-16(9-11)25-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPRADHGHNYDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide

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